molecular formula C8H12N2O3 B13857270 tert-Butyl N-formyl-3-nitriloalaninate CAS No. 55947-47-2

tert-Butyl N-formyl-3-nitriloalaninate

Cat. No.: B13857270
CAS No.: 55947-47-2
M. Wt: 184.19 g/mol
InChI Key: AREZDHNBXYGRHW-UHFFFAOYSA-N
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Description

tert-Butyl N-formyl-3-nitriloalaninate is a compound that features a tert-butyl group, a formyl group, and a nitriloalaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-formyl-3-nitriloalaninate typically involves the reaction of tert-butyl amine with formyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-formyl-3-nitriloalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-formyl-3-nitriloalaninate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, the compound can be used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it useful in biochemical assays .

Medicine

Its structural features allow for the design of novel therapeutic agents targeting specific biological pathways .

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-formyl-3-nitriloalaninate involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-formyl-3-nitroalaninate
  • tert-Butyl N-formyl-3-aminoalaninate
  • tert-Butyl N-formyl-3-hydroxyalaninate

Uniqueness

tert-Butyl N-formyl-3-nitriloalaninate is unique due to the presence of the nitriloalaninate moiety, which imparts distinct reactivity and stability. This makes it different from other similar compounds that may lack this specific functional group .

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable tool for scientists and engineers working on innovative solutions in chemistry, biology, medicine, and industrial applications.

Properties

CAS No.

55947-47-2

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

tert-butyl 2-cyano-2-formamidoacetate

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(12)6(4-9)10-5-11/h5-6H,1-3H3,(H,10,11)

InChI Key

AREZDHNBXYGRHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)NC=O

Origin of Product

United States

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